molecular formula C16H15ClN4O3 B13886478 2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine

2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine

Cat. No.: B13886478
M. Wt: 346.77 g/mol
InChI Key: CTFLZYUMYWLDOS-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furo[3,2-d]pyrimidine core, a morpholine ring, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of specific biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine is unique due to its combination of structural features, which confer specific chemical and biological properties

Biological Activity

2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine is a pyrimidine derivative characterized by a complex structure that includes a furo[3,2-d]pyrimidine core. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases and enzymes implicated in cancer progression. The structural features, including the chloro substituent and morpholine group, are believed to enhance its biological interactions and therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C16H15ClN4O3C_{16}H_{15}ClN_{4}O_{3}, with a molecular weight of 344.77 g/mol. The compound's structure can be analyzed through various spectroscopic techniques, including NMR and IR spectroscopy, which provide insights into its functional groups and bonding characteristics.

Structural Features

FeatureDescription
Core StructureFuro[3,2-d]pyrimidine
Substituents2-Chloro, 4-Methoxypyridin-3-yl, Morpholine
Molecular Weight344.77 g/mol
Chemical FormulaC16H15ClN4O3C_{16}H_{15}ClN_{4}O_{3}

Research indicates that compounds similar to this compound exhibit significant biological activities by inhibiting key enzymes involved in cellular signaling pathways related to cancer. The presence of the morpholine and pyridine moieties enhances binding affinity to these targets.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the activity of various kinases involved in tumor growth and proliferation. For example, studies have shown that similar pyrimidine derivatives can effectively inhibit PI3K (phosphoinositide 3-kinase) pathways, which are crucial in cancer cell survival and metabolism .

Case Studies

  • Cancer Cell Lines : In a study involving several cancer cell lines, this compound showed promising results in reducing cell viability and inducing apoptosis.
  • Kinase Inhibition : Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer progression. The results indicated a strong inhibitory effect on several key targets, suggesting its potential as a lead compound for drug development.

Comparative Analysis

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameBiological ActivityUnique Features
4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholineKinase inhibitionThieno instead of furo
6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidineAnticancer propertiesPyridine instead of furan
2-Chloro-6-(methylthieno[3,2-D]pyrimidin)General antimicrobial activitySimpler structure

Properties

Molecular Formula

C16H15ClN4O3

Molecular Weight

346.77 g/mol

IUPAC Name

2-chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine

InChI

InChI=1S/C16H15ClN4O3/c1-22-12-2-3-18-9-10(12)13-8-11-14(24-13)15(20-16(17)19-11)21-4-6-23-7-5-21/h2-3,8-9H,4-7H2,1H3

InChI Key

CTFLZYUMYWLDOS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)C2=CC3=C(O2)C(=NC(=N3)Cl)N4CCOCC4

Origin of Product

United States

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